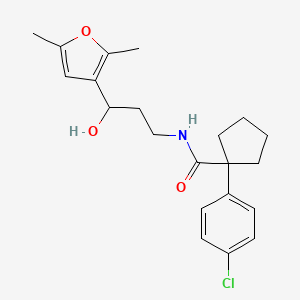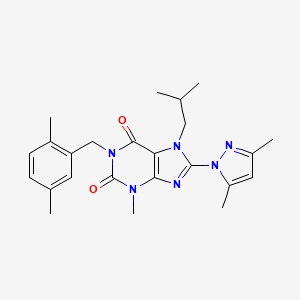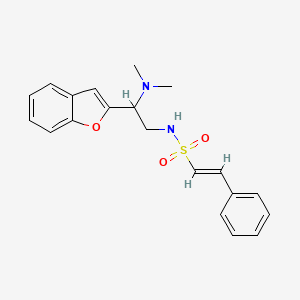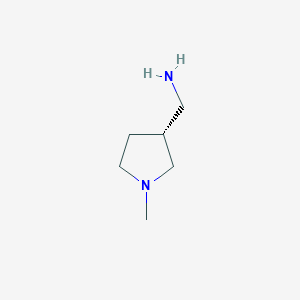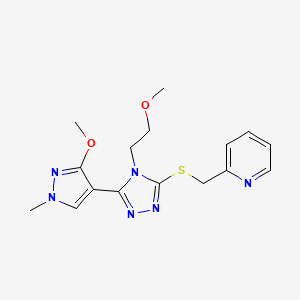
4-(2,6-dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a quinolinone moiety, which is a type of heterocyclic compound. Quinolinones are often found in various pharmaceuticals due to their bioactivity . The compound also contains a morpholino group, which is a common feature in many drugs and is used in molecular biology.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the quinolinone and morpholino moieties. These groups are both heterocyclic, meaning they contain atoms of at least two different elements in the ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the degree of unsaturation, and the overall size and shape of the molecule .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research into compounds similar to "4-(2,6-dimethylmorpholino)-1-ethyl-3-nitroquinolin-2(1H)-one" often focuses on their synthesis and chemical reactivity. For instance, the study on the one-pot synthesis of 2-substituted quinazolin-4(3H)-ones demonstrates the utility of sodium dithionite in reducing nitro groups, a step that could be relevant for synthesizing related nitroquinoline compounds. This reaction pathway offers insights into the preparation of heterocyclic compounds, which are crucial in medicinal chemistry and material science (Angel H. Romero, J. Salazar, & S. López, 2013).
Mutagenicity and Carcinogenicity Studies
The mutagenicity and carcinogenicity of 4-nitropyridine 1-oxide derivatives have been explored through experiments on mice and bacteria, providing a foundation for understanding how nitroquinoline compounds interact with biological systems. These studies shed light on the structure-mutagenicity relationship and could inform safety assessments of related compounds (K. Takahashi et al., 1979).
DNA Damage and Repair
Research into the gene- and strand-specific damage and repair in cells treated with 4-nitroquinoline 1-oxide (4NQO) elucidates the mechanisms by which such compounds can induce mutations and potentially lead to cancer. Understanding the repair of 4NQO-induced DNA adducts contributes to the broader knowledge of cellular responses to DNA-damaging agents and might help in designing drugs that target specific repair pathways (E. Snyderwine & V. Bohr, 1992).
Photolabile Protecting Groups
The development of photolabile protecting groups based on brominated hydroxyquinoline demonstrates the potential of nitroquinoline derivatives in photochemistry. These compounds can be used to cage biological messengers, making them invaluable tools in biochemical research where precise spatial and temporal control over bioactive molecule release is required (O. Fedoryak & T. M. Dore, 2002).
Anticancer Agents
Investigations into isoquinoline derivatives highlight their potential as novel anticancer agents, targeting topoisomerase I, a key enzyme involved in DNA replication. These studies are crucial for the development of new therapeutic strategies against cancer, emphasizing the importance of nitroquinoline compounds in drug discovery (Alexander L. Ruchelman et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-1-ethyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-19-14-8-6-5-7-13(14)15(16(17(19)21)20(22)23)18-9-11(2)24-12(3)10-18/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBSINOSDLAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethoxyphenyl)oxamide](/img/structure/B2953922.png)
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2953926.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2953927.png)
![N1-allyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2953928.png)
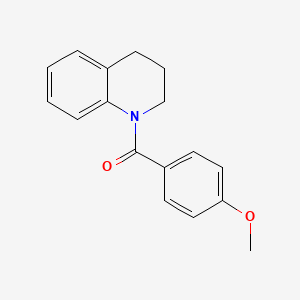
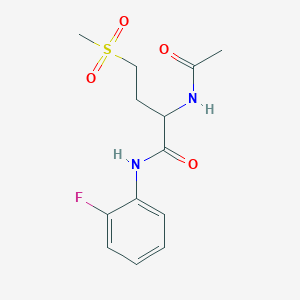
![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2953937.png)
![(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B2953938.png)
